N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide
Description
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a dibenzo-oxazepine derivative functionalized with a methanesulfonamide group linked to a para-tolyl (p-tolyl) substituent. The core structure consists of a bicyclic system with a seven-membered oxazepine ring fused to two benzene rings.
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-14-3-6-16(7-4-14)13-29(26,27)24-17-8-10-20-18(12-17)22(25)23-19-11-15(2)5-9-21(19)28-20/h3-12,24H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTAHSAGZMIDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H18N2O4S
- Molecular Weight : 394.45 g/mol
- CAS Number : 922035-00-5
- Purity : Typically >95% .
Mechanisms of Biological Activity
This compound exhibits various biological activities through multiple mechanisms:
- Dopamine Receptor Inhibition : The compound has been identified as a selective inhibitor of the Dopamine D2 receptor, which is crucial in the treatment of psychiatric disorders such as schizophrenia .
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may act as prostaglandin antagonists, which can be beneficial in managing conditions like allergic asthma .
- Cytotoxic Effects : Research indicates that similar compounds can induce apoptosis in cancer cells, suggesting potential applications in oncology .
Pharmacological Effects
The pharmacological profile of this compound includes:
| Effect | Description |
|---|---|
| Antipsychotic | Modulates dopamine pathways, potentially reducing symptoms of psychosis. |
| Anti-inflammatory | Inhibits inflammatory pathways, offering relief in chronic inflammatory diseases. |
| Cytotoxicity | Shows promise in selectively inducing cell death in tumor cells. |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds:
- Study on Dopamine Receptor Antagonism :
- Anti-inflammatory Activity :
- Cytotoxicity Against Cancer Cells :
Comparison with Similar Compounds
Substituent Variations on the Core Scaffold
The target compound shares structural homology with several analogues reported in the literature, differing primarily in:
- Core heteroatoms : Replacement of oxygen (oxazepine) with sulfur (thiazepine) in related dibenzo-thiazepines (e.g., compounds 29–32, 36–37) alters electronic properties and metabolic stability .
- Substituent positions : Methyl groups at positions 8 or 10 (e.g., F732-0017 in ) influence steric hindrance and receptor binding .
- Sulfonamide/amide substituents : The para-tolyl-methanesulfonamide group distinguishes the target compound from analogues with trifluoromethyl benzamides (), arylacetamides (), or substituted benzene sulfonamides () .
Physicochemical Properties
Key physicochemical parameters for selected analogues are summarized below:
Key Observations :
- Lipophilicity : The target compound’s logP (~4.5) is intermediate between the highly lipophilic trimethylbenzenesulfonamide derivative (logP 5.39, ) and the less lipophilic dimethoxybenzenesulfonamide analogue (logP 3.97, ). The para-tolyl group balances hydrophobicity and solubility.
- Electron-withdrawing groups : The trifluoromethyl benzamide in reduces logP compared to sulfonamide derivatives but may enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
